6-Aminonicotinonitrile, 6,6-bis-boc protected 6-Aminonicotinonitrile, 6,6-bis-boc protected
Brand Name: Vulcanchem
CAS No.:
VCID: VC13586969
InChI: InChI=1S/C16H21N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,1-6H3
SMILES: CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C#N)C(=O)OC(C)(C)C
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36 g/mol

6-Aminonicotinonitrile, 6,6-bis-boc protected

CAS No.:

Cat. No.: VC13586969

Molecular Formula: C16H21N3O4

Molecular Weight: 319.36 g/mol

* For research use only. Not for human or veterinary use.

6-Aminonicotinonitrile, 6,6-bis-boc protected -

Specification

Molecular Formula C16H21N3O4
Molecular Weight 319.36 g/mol
IUPAC Name tert-butyl N-(5-cyanopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C16H21N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,1-6H3
Standard InChI Key NRNUFXYWTMKOAL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C#N)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C#N)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Key Properties

Structural Features

The compound consists of a pyridine ring with the following substituents:

  • Position 2: Boc-protected amino group (-NHBoc).

  • Position 5: Cyano group (-CN).

  • Position 6: Boc-protected amino group (-NHBoc).

The Boc groups (tert-butyloxycarbonyl) are acid-labile protecting agents that prevent unwanted side reactions at the amine sites during synthesis .

Physical and Chemical Properties

PropertyValueSource
Melting Point170–175°C
Density1.17 g/cm³
SolubilitySoluble in DMF, DMSO, acetone
Storage Conditions2–8°C, dry environment

Synthesis of 6-Aminonicotinonitrile, 6,6-Bis-Boc Protected

Challenges and Optimizations

  • Chemoselectivity: Ensuring complete bis-protection without over-reaction. Excess Boc₂O and extended reaction times are employed .

  • Purification: Silica gel chromatography is typically used to isolate the product from mono-protected byproducts .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound serves as a Boc-protected intermediate for introducing nicotinonitrile motifs into peptides. Its stability allows for Fmoc-/Boc-compatible solid-phase peptide synthesis (SPPS) .

Pharmaceutical Intermediates

  • Kinase Inhibitors: The cyano group and aromatic core are leveraged in designing ATP-competitive kinase inhibitors .

  • Anticancer Agents: Functionalized nicotinonitriles are explored for their antiproliferative activity .

Material Science

Used in synthesizing metal-organic frameworks (MOFs) due to its rigid structure and hydrogen-bonding capability .

Hazard StatementPrecautionary Measures
H302Harmful if swallowed
H312Harmful in contact with skin
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Boc₂O/DMAP/THFRT, 12 hours85≥95
Boc₂O/NaOH/H₂O0°C to RT, 6 hours7890
Microwave-assisted100°C, 30 minutes8897

RT = Room temperature .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods for chiral nicotinonitrile derivatives .

  • Green Chemistry: Exploring solvent-free Boc protection using mechanochemical approaches .

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